Ethyl 2-chloro-2-(hydroxyimino)acetate

Übersicht

Beschreibung

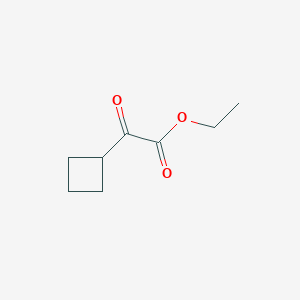

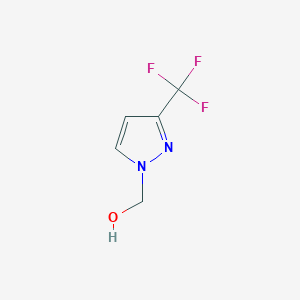

Ethyl 2-chloro-2-(hydroxyimino)acetate, also known as 1-Ethyl oxalyl chloride 2-oxime, is an organic compound with the linear formula HON=C(Cl)CO2C2H5 . It has a molecular weight of 151.55 . This compound has been used in the preparation of (+)-and (−)-Δ 2 -isoxazolines and in the synthesis of CIP-AS (−), a chiral amino acid structurally related to glutamic acid, potential agonist at the ionotropic (±±)-2-amino-3- (3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA)-kainate receptors .

Synthesis Analysis

This compound can be generated in situ by treatment with sodium bicarbonate . It has also been used to prepare N-azirdinyloximes which on treatment with scandium triflate provide dihydro-oxadiazines .Molecular Structure Analysis

The linear formula of this compound is HON=C(Cl)CO2C2H5 . The compound has a molecular weight of 151.55 .Chemical Reactions Analysis

This compound has been used in the preparation of (+)-and (−)-Δ 2 -isoxazolines . It has also been used in the synthesis of CIP-AS (−), a chiral amino acid structurally related to glutamic acid, potential agonist at the ionotropic (±±)-2-amino-3- (3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA)-kainate receptors . Furthermore, it can generate ethoxycarbonylformonitrile oxide, in situ by treatment with sodium bicarbonate . It has also been used to prepare N-azirdinyloximes which on treatment with scandium triflate provide dihydro-oxadiazines .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a melting point of 70-76 °C . The compound should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Peptide Chemistry

Ethyl 2-chloro-2-(hydroxyimino)acetate, also known as Oxyma, plays a crucial role in peptide chemistry. It acts as a pH modulatory agent to prevent base-driven side reactions in peptide bond formations, making it beneficial in reducing aspartimide/piperidide formation and Pro-based overcoupling (Subirós‐Funosas, El‐Faham, & Albericio, 2012). Additionally, Oxyma has shown remarkable capacity in inhibiting racemization and enhancing coupling efficiency in both automated and manual peptide synthesis, offering a safer alternative to other reagents due to its lower risk of explosion (Subirós‐Funosas, Prohens, Barbas, El‐Faham, & Albericio, 2009).

Organic Synthesis

This compound is also utilized in organic synthesis, specifically in the preparation of various compounds. For instance, it is involved in the chemoenzymatic synthesis of (R)-(-)-citramalic acid and plays a role in the synthesis of ethyl(Z)-2-hydroxyimino-2-(2-aminothiazol-4-yl) acetate, highlighting its versatility in chemical reactions (Yang, Hayden, Faber, & Griengl, 1992); (Wang Li, 2007).

Acylation Methodologies

Recent advances in acylation chemistry, such as peptide, amide, and ester bond formation, have been significantly enabled by Oxyma-based reagents. These reagents offer distinct applications and are compared favorably to other standards in the field, demonstrating their efficiency and reliability in various chemical processes (Subirós‐Funosas, Khattab, Nieto-Rodriguez, El‐Faham, & Albericio, 2014).

Synthesis of Hydroxamic Acids and Ureas

This compound has been employed in the Lossen rearrangement for the synthesis of hydroxamic acids and ureas from carboxylic acids. This method offers good yields without racemization, under milder and simpler reaction conditions, indicating its efficacy in complex chemical synthesis processes (Thalluri, Manne, Dev, & Mandal, 2014).

Safety and Hazards

Ethyl 2-chloro-2-(hydroxyimino)acetate is classified as a dangerous substance. It may cause skin irritation, serious eye damage, and may cause an allergic skin reaction . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause respiratory irritation . The compound should be handled with care, using personal protective equipment such as dust masks, eyeshields, and gloves .

Wirkmechanismus

Mode of Action

It has been used in the synthesis of cip-as (−), a chiral amino acid structurally related to glutamic acid, which is a potential agonist at the ionotropic (±±)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (ampa)-kainate receptors .

Biochemical Pathways

The compound has been used in the preparation of (+)-and (−)-Δ 2 -isoxazolines . It’s also used to generate ethoxycarbonylformonitrile oxide, in situ by treatment with sodium bicarbonate . These biochemical pathways suggest that the compound may play a role in the synthesis of various bioactive molecules.

Result of Action

Its use in the synthesis of various bioactive molecules suggests that it may have significant effects at the molecular and cellular level .

Action Environment

The compound is a solid with a melting point of 70-76 °C (lit.) and is stored at 2-8°C . These properties suggest that the compound’s action, efficacy, and stability could be influenced by environmental factors such as temperature and humidity.

Eigenschaften

IUPAC Name |

ethyl (2E)-2-chloro-2-hydroxyiminoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO3/c1-2-9-4(7)3(5)6-8/h8H,2H2,1H3/b6-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOLDCOJRAMLTQ-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N\O)/Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B3159074.png)

![N'-[3-cyano-4-(2-thienyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide](/img/structure/B3159083.png)

![2-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-4-quinolinecarboxylic acid](/img/structure/B3159093.png)

![N-benzoyl-N'-[3-(dimethylamino)phenyl]thiourea](/img/structure/B3159103.png)

![N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide](/img/structure/B3159106.png)

![2-(4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine](/img/structure/B3159111.png)

![4-pentyl-N'-{(E)-[4-(2-pyrimidinyloxy)phenyl]methylidene}cyclohexanecarbohydrazide](/img/structure/B3159124.png)

![Oxetane, 3-[[[6-(4-bromophenoxy)hexyl]oxy]methyl]-3-ethyl-](/img/structure/B3159133.png)

![5-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B3159140.png)